molecular formula C15H16N4O3S B11197345 N-(4-ethoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(4-ethoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11197345
M. Wt: 332.4 g/mol
InChI Key: MPSLWTUMPOQQRR-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves the inhibition of key enzymes and pathways in microorganisms. For example, it inhibits the synthesis of ergosterol in fungi, disrupting cell membrane integrity and leading to cell death . In bacteria, it inhibits the synthesis of peptidoglycan, weakening the cell wall and causing cell lysis .

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its combination of triazole and pyridine rings, which confer a broad spectrum of biological activities. Similar compounds include:

This compound stands out due to its unique combination of structural features and broad-spectrum biological activities.

Properties

Molecular Formula

C15H16N4O3S

Molecular Weight

332.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C15H16N4O3S/c1-3-22-13-6-4-12(5-7-13)18-23(20,21)14-8-9-15-17-16-11(2)19(15)10-14/h4-10,18H,3H2,1-2H3

InChI Key

MPSLWTUMPOQQRR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CN3C(=NN=C3C=C2)C

Origin of Product

United States

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